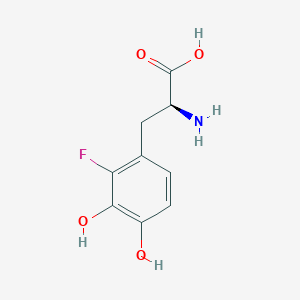

2-Fluoro-3-hydroxytyrosine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

107597-46-6 |

|---|---|

Molekularformel |

C9H10FNO4 |

Molekulargewicht |

215.18 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(2-fluoro-3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15)/t5-/m0/s1 |

InChI-Schlüssel |

AIDLBEYXQMVQQH-YFKPBYRVSA-N |

SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |

Isomerische SMILES |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)O)O |

Kanonische SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |

Synonyme |

2-fluoro-3-hydroxytyrosine 2-fluorodopa 3,4-dihydroxy-2-fluorophenylalanine |

Herkunft des Produkts |

United States |

Significance of Halogenated Amino Acids in Contemporary Biological Research

The incorporation of halogen atoms into the side chains of amino acids is a potent strategy for modifying the physicochemical and structural properties of peptides and proteins. nih.gov This modification can influence everything from the three-dimensional structure to interactions with biological receptors, providing a method to dissect and rationally alter molecular function. nih.govnih.gov

Halogenation, and fluorination in particular, can confer several advantageous properties to biomolecules. The introduction of fluorine, the most electronegative element, can significantly alter the electronic environment of a molecule. This can lead to enhanced thermal and proteolytic stability, and in some cases, modified enzymatic activity. nih.gov The strong carbon-fluorine bond is highly resistant to metabolic degradation, making fluorinated compounds valuable as tracers in biological studies. sci-hub.se

The effects of halogenation are context-dependent but offer a versatile toolkit for researchers. For instance, fluorination can modulate hydrophobicity, which in turn affects protein folding and interactions. nih.gov These modifications are instrumental in designing peptides and peptidomimetics with optimized pharmacological profiles. encyclopedia.pub

Table 1: Effects of Halogenation on Amino Acid and Peptide Properties

| Property | Effect of Halogenation (Especially Fluorination) | Research Application |

|---|---|---|

| Stability | Increases thermal and metabolic stability due to the strength of the C-F bond. nih.govsci-hub.se | Development of more robust peptides and proteins for therapeutic and research purposes. numberanalytics.com |

| Conformation | Influences peptide backbone conformation (α-helix, β-sheet) and side-chain orientation. nih.govencyclopedia.pub | Probing protein folding mechanisms and structure-activity relationships. nih.gov |

| Hydrophobicity | Can increase local hydrophobicity, affecting protein folding and membrane interactions. nih.govencyclopedia.pub | Designing molecules with tuned solubility and membrane permeability. academie-sciences.fr |

| Electronic Properties | Alters the pKa of nearby functional groups and the overall electronic nature of the molecule. nih.gov | Used as probes for studying enzyme mechanisms and molecular recognition. diva-portal.orgdiva-portal.org |

| Bioactivity | Can enhance or modify interactions with biological targets like receptors or enzymes. nih.govmdpi.com | Development of novel therapeutic agents, including antimicrobial peptides. nih.govnumberanalytics.com |

| Spectroscopic Probing | ¹⁹F is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. academie-sciences.fr | Used as a non-invasive probe to study protein structure and dynamics. academie-sciences.fr |

Overview of Tyrosine and Hydroxytyrosine Derivatives in Mechanistic and Synthetic Studies

Tyrosine and its hydroxylated derivatives, such as 3-hydroxytyrosine (L-DOPA), are fundamental to numerous biological processes and serve as versatile scaffolds in chemical research. Their phenolic side chains are frequently involved in critical biological functions, including redox reactions and signal transduction. diva-portal.orgdiva-portal.org

In mechanistic studies, derivatives of tyrosine are employed to investigate complex biochemical reactions. For example, studying proton-coupled electron transfer (PCET) from tyrosine is vital for understanding many enzymatic redox reactions. diva-portal.orgdiva-portal.orguu.se By systematically modifying the tyrosine structure, for instance through halogenation, researchers can modulate the driving forces for electron and proton transfer, allowing for detailed mechanistic investigations into how these reactions are controlled in biological systems. diva-portal.orgnih.gov The use of isotopically labeled and halogenated L-tyrosine derivatives has been instrumental in elucidating the mechanism of enzymes like tyrosinase. nih.gov

From a synthetic perspective, tyrosine and its derivatives are valuable building blocks. L-3-hydroxytyrosine, for example, has been used as a template for the synthesis of new urea (B33335) and thiourea (B124793) derivatives with potential antioxidant properties. nih.govresearchgate.net The synthesis of β-hydroxytyrosine, another derivative, is important as it is a component of naturally occurring bioactive compounds like burkholdines. researchgate.net These synthetic efforts demonstrate the utility of the tyrosine framework in generating novel molecules for various applications in medicinal chemistry and materials science.

Table 2: Representative Tyrosine and Hydroxytyrosine Derivatives in Research

| Derivative | Area of Study | Specific Application Example |

|---|---|---|

| Halogenated L-tyrosines | Enzymology, Mechanistic Studies | Investigating the hydroxylation mechanism of the enzyme tyrosinase. nih.gov |

| Dihalogenated L-tyrosine Derivatives | Antiviral Research | Evaluation as potential inhibitors of Chikungunya virus (CHIKV) infection. mdpi.com |

| L-3-hydroxytyrosine (L-DOPA) | Synthetic Chemistry | Used as a starting material for the synthesis of novel antioxidant compounds. nih.govresearchgate.net |

| β-Hydroxytyrosine | Natural Product Synthesis | Synthesis of a key component of the antifungal burkholdine peptides. researchgate.net |

| Phenolic Amino Acid Mimics | Biophysical Chemistry | Studying proton-coupled electron transfer (PCET) mechanisms in model proteins. diva-portal.orgdiva-portal.org |

Unique Position of 2 Fluoro 3 Hydroxytyrosine Within Fluorinated Biomolecules

Chemical Synthesis Approaches

The introduction of a fluorine atom onto an aromatic ring, particularly in a sterically hindered position and ortho to a hydroxyl group, necessitates carefully designed synthetic routes. Chemical methods for preparing 2-Fluoro-3-hydroxytyrosine often involve multi-step processes to control regioselectivity and stereochemistry.

Multi-step Reaction Pathways for Stereocontrolled Synthesis

Achieving the correct stereochemistry at the α-carbon is paramount for the biological relevance of amino acids. Multi-step pathways are frequently employed to ensure the desired L-configuration. These routes can be intricate, often starting from a chiral precursor or incorporating a chiral resolution step. A common strategy involves the asymmetric synthesis of β-hydroxy-α-amino acids, which can serve as precursors. nih.gov For instance, methods like asymmetric aldol (B89426) reactions, alkylation of chiral enolates, or Sharpless asymmetric dihydroxylations have been developed for the stereocontrolled synthesis of β-hydroxytyrosine derivatives. nih.gov These can then be subjected to fluorination and other functional group manipulations.

Functional Group Interconversions and Aromatic Substitution Strategies

A key challenge in the synthesis of 2-Fluoro-3-hydroxytyrosine is the selective introduction of the fluorine atom onto the aromatic ring. Direct fluorination of tyrosine or L-DOPA can be difficult to control. Therefore, strategies often rely on the fluorination of a precursor molecule where the desired regiochemistry can be more easily achieved. For example, the synthesis of 2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid, a related compound, typically involves the fluorination of L-DOPA using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is generally performed in an organic solvent under controlled temperature conditions.

Functional group interconversions are also crucial. For example, a nitro group can be introduced and later reduced to an amino group, which can then be diazotized and subjected to a Schiemann reaction or related fluorination method. Protecting groups are extensively used throughout these syntheses to prevent unwanted side reactions with the various functional groups present in the molecule (amino, carboxyl, and hydroxyl groups).

Chemo-Enzymatic Hybrid Synthesis for Enhanced Selectivity

To overcome some of the limitations of purely chemical synthesis, chemo-enzymatic approaches have emerged as a powerful strategy. beilstein-journals.orgnih.govnih.gov These hybrid methods combine the efficiency and selectivity of enzymatic transformations with the versatility of chemical reactions. beilstein-journals.orgnih.gov For instance, an enzyme could be used to create a key chiral intermediate with high enantiomeric excess, which is then elaborated into the final fluorinated amino acid through chemical steps. This can significantly shorten synthetic routes and improve yields. mpg.de

An example of a chemo-enzymatic strategy could involve the enzymatic resolution of a racemic mixture of a fluorinated precursor, or the use of an enzyme to catalyze a specific bond formation, followed by chemical modifications to complete the synthesis. beilstein-journals.orgnih.govnih.gov This approach leverages the strengths of both disciplines to create more efficient and selective synthetic pathways. beilstein-journals.orgnih.gov

Biocatalytic and Engineered Biosynthesis of Fluorinated Amino Acids

The limitations and environmental concerns associated with some chemical syntheses have driven the development of biocatalytic and biosynthetic methods for producing fluorinated amino acids. These approaches offer the potential for greener, more efficient, and highly selective production.

Application of Engineered Enzymes (e.g., Tyrosine Phenol-Lyases, Fluorinases) for C-F Bond Formation

Tyrosine Phenol-Lyases (TPLs): TPLs are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that can catalyze the reversible synthesis of L-tyrosine and its derivatives from phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). researchgate.netgoogle.com Wild-type TPLs have been shown to accept some fluorinated phenols as substrates to produce fluorinated tyrosines. acs.orgresearchgate.net For example, 3-fluoro-L-tyrosine can be synthesized from o-fluorophenol. researchgate.net

However, the substrate scope of wild-type TPLs can be narrow. researchgate.net To overcome this, protein engineering and directed evolution techniques have been used to create mutant TPLs with broader substrate specificity and improved catalytic activity. google.comresearchgate.net These engineered enzymes can accept a wider range of substituted phenols, paving the way for the synthesis of novel fluorinated tyrosine analogues. researchgate.net

Fluorinases: A groundbreaking discovery in the field of biocatalysis was the identification of the fluorinase enzyme from Streptomyces cattleya. scispace.comresearchgate.net This enzyme is unique in its ability to catalyze the formation of a carbon-fluorine (C-F) bond by combining S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). scispace.comebi.ac.uk While the direct synthesis of 2-Fluoro-3-hydroxytyrosine using a fluorinase has not been reported, the enzyme's ability to initiate C-F bond formation opens up possibilities for multi-enzyme cascade reactions to produce a variety of organofluorine compounds. nih.gov The fluorinase has been successfully used in vitro to produce the fluorinated amino acid 4-fluorothreonine (B18676) through a five-enzyme biotransformation. nih.gov

Whole-Cell Biotransformation Systems for Targeted Production

Whole-cell biotransformation utilizes entire microbial cells as catalysts, offering several advantages over the use of isolated enzymes. mdpi.com The cells provide a natural environment for the enzymes, and the need for costly enzyme purification is eliminated. Recombinant E. coli cells are commonly engineered to overexpress specific enzymes for targeted production. researchgate.netnih.gov

For the synthesis of fluorinated tyrosines, whole-cell systems expressing engineered tyrosine phenol-lyases have been successfully employed. researchgate.netnih.govtandfonline.com In these systems, the cells are typically grown to a high density and then used to convert a fluorinated phenol precursor, along with pyruvate and an ammonia source, into the corresponding fluorinated L-tyrosine derivative. researchgate.net Fed-batch strategies are often used to increase the product titer by intermittently feeding the substrates into the reaction mixture. researchgate.netnih.gov This approach has been used to produce L-tyrosine and its derivatives at high concentrations. nih.govtandfonline.com

Whole-cell biocatalysis has also been applied to the synthesis of other fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrating the versatility of this approach for generating novel fluorinated molecules. nih.gov The development of robust and efficient whole-cell systems is a key area of research for the sustainable production of valuable fluorinated amino acids like 2-Fluoro-3-hydroxytyrosine.

Optimization of Bioreaction Conditions and Yield Enhancement

The biocatalytic synthesis of fluorinated compounds, including 2-fluoro-3-hydroxytyrosine and its analogues, presents unique challenges related to reaction efficiency, substrate stability, and product yield. Optimization of bioreaction conditions is therefore critical for enhancing productivity. Key strategies involve the careful selection of biocatalysts, modification of reaction media, and strategic use of purified enzymes versus whole-cell systems.

Challenges in bioreactions often include low yields and the formation of unwanted side products, which may arise from the chemical instability of substrates or intermediates bohrium.com. For instance, in the biocatalytic synthesis of β-hydroxy-α-amino acids using the enzyme L-threonine transaldolase ObiH, highly electrophilic aldehyde starting materials were found to condense with the amino acid substrate, preventing effective entry into the enzyme's active site nih.gov. To overcome such issues, substrate modification, such as using protecting groups, can enable productive catalysis nih.gov.

The choice of the biocatalytic system significantly impacts yield. Whole-cell biotransformation is a common approach. In one example, the synthesis of 2-fluoro-3-hydroxypropionic acid was achieved using an E. coli system co-expressing three enzymes, reaching a concentration of 50.0 mg/L after 24 hours nih.gov. While effective, whole-cell systems can have limitations.

Using purified enzymes can offer greater control and lead to improved yields, particularly when combined with optimized reaction conditions. For example, the synthesis of a complex BODIPY-containing β-hydroxy-α-amino acid initially yielded only ~1% in a whole-cell system nih.gov. By switching to a purified ObiH enzyme and adding 10% DMSO as a co-solvent to improve the solubility of the aldehyde substrate, the yield was increased to 7% nih.gov. This highlights how adjusting solvent conditions and enzyme preparation can directly enhance reaction output.

Below is a table summarizing the impact of reaction conditions on the yield of biocatalytic syntheses for related hydroxy acids.

| Product | Biocatalyst | System | Key Optimization Strategy | Yield |

| 2-Fluoro-3-hydroxypropionic acid | MatBrp, MCR, MadLM | Whole-cell E. coli | Co-expression of pathway enzymes | 50.0 mg/L nih.gov |

| BODIPY-amino acid (34) | ObiH | Whole-cell | N/A | ~1% nih.gov |

| BODIPY-amino acid (34) | ObiH | Purified Enzyme | Addition of 10% DMSO co-solvent | 7% nih.gov |

| Protected β-hydroxytyrosine (24) | ObiH | Not Specified | Substrate protection (pivaloyl group) | 25% nih.gov |

| Protected β-hydroxytyrosine (25) | ObiH | Not Specified | Substrate protection (triflate group) | 22% nih.gov |

This table illustrates how different strategies in biocatalytic synthesis, such as moving from whole-cell to purified enzyme systems and modifying substrates, can significantly enhance product yields.

Mutasynthetic Strategies for Incorporating 2-Fluoro-3-hydroxytyrosine into Complex Natural Products

Mutasynthesis, also known as mutational biosynthesis, is a powerful technique that combines genetic engineering with precursor-directed biosynthesis to create novel analogues of complex natural products rsc.orgresearchgate.net. The core principle involves deleting a gene in the producing organism that is responsible for the synthesis of a specific precursor building block. rsc.org. The resulting mutant strain, now unable to produce the natural product, is then fed a structurally similar, synthetic analogue of the precursor. If the downstream biosynthetic machinery accepts this unnatural substrate, it can be incorporated, leading to the formation of a new derivative rsc.orgrsc.org. This approach is particularly well-suited for pathways that use easily diversifiable substrates like amino acids rsc.org.

Directed Biosynthesis within Non-Ribosomal Peptide Synthetase (NRPS) Pathways

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for assembling a wide array of bioactive peptides, including many antibiotics rsc.orgsemanticscholar.org. Their modular nature makes them prime candidates for mutasynthetic engineering rsc.org. A prominent example of this strategy is the generation of fluorinated glycopeptide antibiotics like balhimycin, a structural analogue of vancomycin (B549263) rsc.orgnih.gov.

In the biosynthesis of balhimycin, the non-proteinogenic amino acid β-hydroxytyrosine (Bht) is a key precursor rsc.orgrsc.org. Researchers created a mutant strain of the balhimycin producer, Amycolatopsis balhimycina, by deleting the gene responsible for Bht synthesis nih.gov. When this mutant was cultured and fed with chemically synthesized 3-fluoro-β-hydroxytyrosine, the NRPS machinery incorporated this fluorinated analogue at two positions in the peptide backbone rsc.orgnih.gov. This resulted in the successful production of new fluorinated balhimycin derivatives, which were found to retain antibiotic activity against Bacillus subtilis researchgate.net. Similarly, feeding experiments with 2-fluoro-β-hydroxytyrosine also yielded novel fluoro-balhimycines researchgate.net. These experiments demonstrate the successful application of directed biosynthesis within an NRPS pathway to specifically incorporate a fluorinated hydroxytyrosine analogue into a complex, medically relevant natural product.

Exploring Substrate Promiscuity of Biosynthetic Machinery for Fluorinated Analogues

The success of mutasynthesis hinges on the inherent flexibility, or "promiscuity," of the biosynthetic enzymes, which allows them to recognize and process non-native substrates rsc.orgsemanticscholar.org. In NRPS pathways, the adenylation (A) domain of each module is the primary gatekeeper, responsible for selecting and activating a specific amino acid for incorporation semanticscholar.orgmdpi.com. The ability of an A-domain to accept an unnatural analogue is crucial for generating modified peptides.

The incorporation of 3-fluoro-β-hydroxytyrosine into balhimycin is possible because the A-domains within modules 2 and 6 of the balhimycin NRPS are promiscuous enough to accept this analogue in place of the native β-hydroxytyrosine nih.gov. The structural similarity between hydrogen and fluorine, particularly its small atomic radius, is thought to facilitate this acceptance nih.gov.

However, this promiscuity is not unlimited and can be a significant bottleneck. Studies on the gramicidin (B1672133) S (GS) synthetase provide a quantitative look at this selectivity. The A-domain of the first module, GrsA, naturally activates L-phenylalanine (Phe). While it can also activate fluorinated analogues, its affinity for them is reduced. Isothermal titration calorimetry (ITC) experiments revealed that the dissociation constant (K_D), a measure of binding affinity where a higher value indicates weaker binding, was significantly higher for fluorinated substrates compared to the native one nih.gov. This weaker binding is a key reason why directing fluorine incorporation into natural products can be unpredictable and result in low yields semanticscholar.orgnih.gov.

| Substrate | Native Substrate of A-Domain | Dissociation Constant (K_D) to GrsA-A_core |

| L-Phenylalanine (Phe) | Yes | 60 ± 10 µM nih.gov |

| 4-Fluoro-L-phenylalanine (4-F-Phe) | No | 600 ± 300 µM nih.gov |

| 2,4-Difluoro-L-phenylalanine (2,4-F₂-Phe) | No | 420 ± 40 µM nih.gov |

This table shows the binding affinity of the GrsA A-domain for its native substrate versus fluorinated analogues. The substantially higher K_D values for the fluorinated compounds indicate weaker binding, quantifying the limit of the enzyme's natural substrate promiscuity.

Engineering of Specific A-Domains for Noncanonical Amino Acid Recognition

To overcome the limitations of natural enzyme promiscuity and improve the incorporation of noncanonical amino acids, researchers can rationally engineer the A-domains themselves semanticscholar.orgmdpi.com. The substrate specificity of an A-domain is determined by a "specificity code" of key amino acid residues lining the substrate-binding pocket mdpi.com. By mutating these specific residues, it is possible to alter the domain's preference and enhance its ability to recognize a desired unnatural substrate.

The gramicidin S synthetase system again provides a clear example. The rejection of 4-fluorinated phenylalanine analogues by the GrsA A-domain was traced to an interrupted aromatic interaction in the binding pocket semanticscholar.org. Based on this insight, a single amino acid change, mutating tryptophan at position 239 to a serine (W239S), was performed. This engineered GrsA mutant showed a significantly improved ability to incorporate 4-fluorinated phenylalanine into gramicidin S, both in in vitro enzyme assays and in in vivo production systems semanticscholar.org.

This type of targeted mutagenesis demonstrates that A-domains can be rationally redesigned to accept specific fluorinated analogues. Such engineering provides a powerful tool for producing novel peptides with tailored properties, moving beyond the reliance on the often unpredictable natural promiscuity of the biosynthetic machinery semanticscholar.org. Successfully engineering an entire assembly line remains challenging, as protein-protein interactions between domains are also essential for substrate processing researchgate.net. Nevertheless, these strategies provide a clear path toward the customized biosynthesis of natural products containing 2-fluoro-3-hydroxytyrosine and other fluorinated residues.

Elucidation of Enzyme Substrate Specificity and Catalytic Mechanisms

The introduction of a fluorine atom into a substrate like 3-hydroxytyrosine can significantly alter its interaction with enzymes, providing a powerful method for probing catalytic mechanisms and substrate specificity.

2-Fluoro-3-hydroxytyrosine has been identified as an accepted substrate for the nonribosomal peptide synthetase (NRPS) machinery involved in the biosynthesis of glycopeptide antibiotics such as balhimycin. rsc.orgethernet.edu.et In a process known as mutasynthesis, when fed to the balhimycin-producing organism Amycolatopsis balhimycina, 2-fluoro-β-hydroxytyrosine is incorporated into the final product, demonstrating its recognition and processing by the multi-enzyme complex. rsc.orgethernet.edu.et The selection of this fluorinated analog by the adenylation (A) domains of the NRPS is likely facilitated by the small atomic radius of fluorine, which allows it to be accommodated within the active site. nih.gov

Table 1: Kinetic parameters of wild-type (WT) and meta-fluorotyrosine (m-FY) incorporated 1,2-catechol dioxygenase (1,2-CTD). Data sourced from kinetic analysis of the enzyme's activity with the substrate 3-methylcatechol.[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbuoiJuj8QXAMebDGVk_ih-12msCyWydOEvd0BaA13VzHSEOdb44sU0ZWViuE2P0YyGx4D9NAnwUQMEBrPpSEaQ42ehkuM9Pl-ZrZqN_J1DSawaI418vJ_ZIqXf9oZu7jQc9Tsv8gSYRmB0Md8wmqxRjEw8liVYlA0-DwpyNVDUK400a3RVMPB0KYjXTU0jhsXffjSZw1D8QUp)]This example demonstrates that fluorine substitution can subtly modulate binding affinity (KM) and turnover rate (kcat), providing a means to fine-tune enzyme activity. frontiersin.org

The fluorine atom, despite its small size, exerts a profound influence on a molecule's electronic properties, which in turn affects its interactions within an enzyme's active site. mdpi.com Its high electronegativity can polarize adjacent chemical bonds and alter the acidity or basicity of nearby functional groups, thereby affecting noncovalent interactions such as hydrogen bonding. beilstein-journals.orgnih.gov

The impact of fluorination is highly dependent on its specific location within the substrate. In some cases, introducing a fluorine atom at the site of metabolism can block catalysis directly without preventing the substrate from binding in the active site. nih.gov Spectral binding assays have confirmed that certain fluorinated substrates can enter the active sites of enzymes like cytochrome P450 but fail to be hydroxylated, indicating a direct inhibition of the catalytic step. nih.gov Interestingly, in some instances, a single fluorine atom has been observed to increase the binding affinity between a ligand and an enzyme. nih.gov

Modeling studies of related compounds, such as meta-fluorotyrosine in the active site of 1,2-catechol dioxygenase, suggest that the presence of fluorine can physically displace the substrate, creating new hydrophobic interactions with different residues in the binding pocket. frontiersin.org This structural perturbation highlights how a seemingly minor substitution can lead to significant changes in substrate orientation and, consequently, enzyme function. frontiersin.org

The primary biotransformation pathway documented for 2-fluoro-3-hydroxytyrosine is its incorporation into larger natural products through mutasynthesis. rsc.orgethernet.edu.et In the biosynthesis of balhimycin, the NRPS machinery normally synthesizes and incorporates β-hydroxytyrosine residues. rsc.org The natural pathway involves halogenation of a tyrosine residue while it is attached to a peptidyl carrier protein (PCP) domain of the NRPS. nih.gov

By supplying 2-fluoro-3-hydroxytyrosine exogenously, researchers can bypass the native biosynthetic steps for this building block. rsc.org The supplied fluorinated amino acid is taken up by the organism and recognized by the appropriate A-domain of the NRPS. ethernet.edu.etnih.gov This A-domain specifically activates the amino acid and transfers it to its cognate PCP domain. Subsequently, the NRPS catalytic domains mediate the formation of peptide bonds, incorporating the fluorinated precursor into the growing peptide chain. rsc.org This strategy has been successfully used to produce novel fluorinated glycopeptide antibiotics, demonstrating that the downstream enzymes of the pathway can process the fluorinated intermediate. rsc.orgethernet.edu.et

Role as a Noncanonical Amino Acid in Protein Engineering for Functional Probes

Noncanonical amino acids (ncAAs) are powerful tools for protein engineering, allowing for the introduction of novel chemical functionalities not found in the 20 common amino acids. acs.orgchemanager-online.com Fluorinated amino acids are particularly useful in this context due to the unique properties of the fluorine atom. mdpi.com

The site-specific incorporation of ncAAs into proteins is typically achieved through the expansion of the genetic code. acs.org This technique utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA to recognize a reassigned codon (often a stop codon like UAG) and insert the desired ncAA during ribosomal protein synthesis. nih.govnih.gov This method has been successfully employed to incorporate various fluorinated tyrosine analogs, such as 2-fluorotyrosine and 3-fluorotyrosine, into proteins in both E. coli and mammalian cells. nih.govmpi-cbg.de

While 2-fluoro-3-hydroxytyrosine is a known substrate for NRPS-mediated peptide synthesis, its specific, site-directed incorporation into ribosomally-synthesized proteins using genetic code expansion has not been extensively documented in the reviewed literature. However, its potential for such applications is significant. If incorporated, the fluorine atom and the additional hydroxyl group would introduce both steric and electronic perturbations at a specific site in a protein. mdpi.combeilstein-journals.org This could be used to disrupt or modify hydrogen-bonding networks, alter packing in the hydrophobic core, or change the electronic environment of an active site, thereby providing a precise tool for studying protein structure-function relationships. acs.org

A key advantage of incorporating fluorinated amino acids into proteins is the ability to use the fluorine-19 (¹⁹F) nucleus as a sensitive spectroscopic probe for Nuclear Magnetic Resonance (NMR) studies. nih.gov The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and its chemical shift is highly sensitive to the local electronic environment, making it an excellent, "bio-orthogonal" reporter of protein structure and dynamics. nih.gov

Assuming 2-fluoro-3-hydroxytyrosine could be site-specifically incorporated, it would serve as a powerful probe. ¹⁹F NMR could be used to monitor conformational changes in the protein upon substrate or inhibitor binding, track the dynamics of different protein states, and investigate allosteric regulation. acs.org For example, studies using trifluoromethionine (B1219614) (F₃Met) incorporated into DNA polymerase I allowed researchers to distinguish between the free enzyme, the enzyme bound to DNA, and the ternary complex with a nucleotide bound. acs.org Similarly, the incorporation of two fluorinated amino acids in close proximity can reveal through-space ¹⁹F-¹⁹F couplings, providing a sensitive measure of distances within the protein structure. acs.org The unique chemical signature of 2-fluoro-3-hydroxytyrosine would make it a valuable addition to the toolkit for investigating complex enzyme systems with atomic-level precision.

Investigations into Radical Transfer Pathways and Redox-Active Sites using Fluorinated Tyrosines

The incorporation of fluorinated tyrosine analogs, including 2-fluoro-3-hydroxytyrosine (a derivative of 2-fluorotyrosine), into proteins has become a important tool for investigating radical transfer pathways and the roles of redox-active tyrosine residues. researchgate.netyale.edu The introduction of fluorine atoms into the tyrosine ring alters its electronic properties, which in turn modulates the redox potential of the amino acid. nih.govacs.org This perturbation allows researchers to trap transient radical intermediates and study the thermodynamics and kinetics of proton-coupled electron transfer (PCET) reactions that are central to the function of many enzymes. researchgate.netyale.edu

Computational studies have been instrumental in complementing these experimental approaches. nih.govacs.org By calculating the proton-coupled redox potentials of fluorinated tyrosines within a protein environment, researchers can correlate the observed changes in enzyme activity with the specific electronic effects of fluorination. nih.govacs.org These calculations often employ a combination of molecular mechanics (MM) for sampling protein conformations and quantum mechanics/molecular mechanics (QM/MM) for accurately determining the redox properties of the fluorinated tyrosine. nih.govacs.org Such studies have highlighted the significant influence of the local protein environment, including hydrogen-bonding interactions with water molecules, on the redox potential of the embedded fluorotyrosine. nih.gov

The use of fluorinated tyrosines, including 2-fluoro-3-hydroxytyrosine, has been particularly valuable in identifying and characterizing the specific tyrosine residues that form radical intermediates during enzyme catalysis. researchgate.netnih.gov The altered redox properties of the fluorinated analogs can make these radicals more stable and easier to detect using spectroscopic techniques like electron paramagnetic resonance (EPR). acs.orgacs.org This has allowed for the conclusive identification of redox-active tyrosines in complex enzymes like E. coli RNR. acs.orgacs.org

Table 1: Impact of Fluorination on Tyrosine Redox Potential

| Compound | Redox Potential Shift (Relative to Tyrosine) | Experimental Context | Reference |

|---|---|---|---|

| 2-Fluorotyrosine | Modulated | Protein-observed 19F NMR | nih.gov |

| 3-Fluorotyrosine | Modulated | Protein-observed 19F NMR | nih.gov |

| Fluorinated Tyrosines | Mean unsigned error of 20-34 mV in calculated vs. experimental values | Computational (QM/MM) in α3Y protein | nih.gov |

| 3,5-Difluorotyrosine | Minimally perturbed | E. coli Ribonucleotide Reductase | acs.org |

Molecular Mechanism Elucidation in Cellular and Subcellular Model Systems

The unique properties of 2-fluoro-3-hydroxytyrosine and other fluorinated tyrosines make them valuable probes for dissecting molecular mechanisms within cellular and subcellular contexts.

The fluorine atom in 2-fluoro-3-hydroxytyrosine serves as a sensitive reporter for studying protein-protein and protein-ligand interactions using 19F NMR spectroscopy. nih.gov This technique, known as protein-observed fluorine NMR (PrOF NMR), allows for the detection of subtle conformational changes that occur upon binding events. nih.gov For example, the incorporation of 2-fluorotyrosine into the KIX domain of CBP/p300 revealed allosteric interactions with its binding partner, MLL, that were not observable with 3-fluorotyrosine labeling. nih.gov This highlights the unique insights that can be gained by using different positional isomers of fluorotyrosine.

Mass spectrometry is another powerful technique for analyzing protein-ligand interactions, capable of determining binding stoichiometry and dissociation constants. nih.govbiophys.jp While direct studies on 2-fluoro-3-hydroxytyrosine are not extensively documented in this context, the general principles apply. The specific interactions of fluorinated ligands with proteins, including the potential for fluorine to participate in hydrogen bonds and other non-covalent interactions, can be investigated using these methods. nih.gov

Table 2: Techniques for Studying Interactions with Fluorinated Tyrosines

| Technique | Information Gained | Example System | Reference |

|---|---|---|---|

| Protein-Observed 19F NMR (PrOF NMR) | Conformational changes, allostery, binding events | KIX domain of CBP/p300 with MLL | nih.gov |

| Mass Spectrometry | Binding stoichiometry, dissociation constants | General protein-ligand complexes | nih.govbiophys.jp |

| Mammalian Two-Hybrid System | In vivo protein-protein interactions | General eukaryotic proteins | nih.gov |

The introduction of 2-fluoro-3-hydroxytyrosine into proteins can modulate specific intracellular biochemical pathways. nih.gov As a structural analog of tyrosine, it can be incorporated into proteins by the cell's translational machinery, leading to functionally altered proteins. nih.gov The altered redox properties and potential for modified interactions can impact signaling cascades that are dependent on tyrosine phosphorylation or radical-mediated processes. nih.govnih.gov

For instance, signaling pathways that rely on the phosphorylation of tyrosine residues can be affected by the presence of a fluorine atom on the aromatic ring. plos.org The electronegativity of fluorine can influence the pKa of the hydroxyl group, potentially altering the kinetics of phosphorylation and dephosphorylation by kinases and phosphatases, respectively. nih.gov This can have downstream effects on pathways controlling cell growth, differentiation, and metabolism. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net While specific QSAR studies focusing solely on 2-fluoro-3-hydroxytyrosine are not prevalent in the reviewed literature, the principles of QSAR are highly relevant to understanding its biological effects. nih.govresearchgate.net

In the context of fluorinated compounds, QSAR models can be developed to predict how substitutions on the tyrosine ring affect a particular biological outcome, such as enzyme inhibition or receptor binding affinity. nih.govresearchgate.net For example, a study on L-3-hydroxytyrosine derivatives investigated their antioxidant activity and used QSAR to identify key structural features responsible for their effects. nih.govresearchgate.net Such models can help in the rational design of more potent or selective therapeutic agents. researchgate.net The position of the fluorine atom, as in 2-fluoro-3-hydroxytyrosine, is a critical descriptor in these models, as it significantly influences the electronic and steric properties of the molecule.

Molecular docking and other computational modeling techniques are essential for visualizing and understanding the binding interactions of 2-fluoro-3-hydroxytyrosine with its biological targets at an atomic level. nih.govresearchgate.net These methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. rsc.orgnih.gov

For fluorinated ligands like 2-fluoro-3-hydroxytyrosine, computational models can elucidate the specific role of the fluorine atom in binding. nih.gov This includes its potential to form hydrogen bonds, engage in favorable electrostatic interactions, or influence the conformation of the binding pocket. nih.gov For example, molecular docking studies on derivatives of L-3-hydroxytyrosine have been used to predict their binding modes to enzymatic proteins and to rationalize their observed antioxidant activities. nih.govresearchgate.net These computational approaches are often used in conjunction with experimental data to build a comprehensive picture of the molecular recognition process. rsc.org The accuracy of these predictions relies heavily on the quality of the force fields used to describe the interactions of fluorinated compounds. nih.gov

Advanced Analytical Techniques for the Characterization and Study of 2 Fluoro 3 Hydroxytyrosine

Spectroscopic Methods for Structural and Dynamic Analysis

Spectroscopy provides invaluable information on the molecular structure, electronic environment, and dynamic behavior of 2-Fluoro-3-hydroxytyrosine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 2-Fluoro-3-hydroxytyrosine. Experiments using various nuclei provide complementary information.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to map the carbon-hydrogen framework of the molecule. The chemical shifts of the protons and carbons in the aromatic ring, as well as those in the alanine (B10760859) side chain, confirm the core tyrosine structure. The coupling patterns, particularly between the fluorine atom and adjacent protons and carbons (J-coupling), are critical for confirming the regiochemistry of the fluorine substituent on the aromatic ring.

¹⁹F NMR: Fluorine-19 (¹⁹F) NMR is particularly informative for studying fluorinated compounds due to the high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov This results in high sensitivity and sharp signals. huji.ac.il The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for structural and dynamic studies. nih.gov It has a wide chemical shift range, which minimizes the likelihood of signal overlap. thermofisher.com For 2-Fluoro-3-hydroxytyrosine, the ¹⁹F NMR spectrum would feature a distinct signal whose chemical shift confirms the fluorine's position on the aromatic ring, influenced by the adjacent hydroxyl and the alanine side chain. When incorporated into larger biomolecules, the ¹⁹F signal can report on conformational changes and interactions. nih.gov

Solid-State NMR: In addition to solution studies, solid-state NMR (ssNMR) can be employed to analyze the compound in its polycrystalline or amorphous forms. ¹⁹F magic angle spinning (MAS) NMR is a valuable tool for characterizing pharmaceutical solids, offering insights into polymorphism, molecular interactions, and structural details in the solid phase. nih.gov

Table 1: Predicted NMR Chemical Shift Data for Fluorotyrosine Analogs Note: Exact chemical shifts for 2-Fluoro-3-hydroxytyrosine would require experimental determination. Data for related compounds are provided for context.

| Nucleus | Position | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹⁹F | Aromatic C-F | -110 to -140 | Highly sensitive to substituents and solvent. Proximity to the hydroxyl group in 3-fluorotyrosine induces a ~20 ppm shift compared to other positions. nih.gov |

| ¹H | Aromatic C-H | 6.5 - 7.5 | Shows splitting due to coupling with ¹⁹F and other protons. |

| ¹H | α-CH | ~4.0 | Chemical shift and multiplicity depend on protonation state and solvent. |

| ¹H | β-CH₂ | ~3.0 | Often presents as a complex multiplet due to diastereotopicity and coupling to the α-proton. |

| ¹³C | Aromatic C-F | 150 - 165 | Exhibits a large one-bond C-F coupling constant. |

| ¹³C | Aromatic C-OH | 145 - 155 | Chemical shift is sensitive to pH. |

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of 2-Fluoro-3-hydroxytyrosine.

Mass Spectrometry (MS): Standard MS techniques, often coupled with gas or liquid chromatography, are used to identify the compound by its mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the molecule. For the related compound 3-fluoro-DL-tyrosine, GC-MS analysis shows a top peak at an m/z of 125, which corresponds to a characteristic fragment. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of 2-Fluoro-3-hydroxytyrosine (C₉H₁₀FNO₃). This high precision is crucial for distinguishing it from other compounds with the same nominal mass and for confirming its successful synthesis and purity.

Table 2: Mass Spectrometry Data for 2-Fluoro-3-hydroxytyrosine

| Property | Value | Technique |

|---|---|---|

| Molecular Formula | C₉H₁₀FNO₃ | - |

| Monoisotopic Mass | 199.0645 g/mol | HRMS |

| [M+H]⁺ Ion | 200.0718 m/z | HRMS (Positive Ion Mode) |

| [M-H]⁻ Ion | 198.0571 m/z | HRMS (Negative Ion Mode) |

UV-Vis and fluorescence spectroscopy are used to quantify 2-Fluoro-3-hydroxytyrosine and to study its electronic properties, which are influenced by its aromatic ring.

UV-Vis Spectroscopy: Like tyrosine, 2-Fluoro-3-hydroxytyrosine possesses a chromophore—the substituted phenol (B47542) ring—that absorbs ultraviolet light. nih.gov The wavelength of maximum absorbance (λ_max) and the molar absorptivity are characteristic properties that can be used for quantification via the Beer-Lambert law. The introduction of the fluorine atom and the additional hydroxyl group can cause a shift in the λ_max compared to unsubstituted tyrosine. Spectrophotometric titration by monitoring changes in the UV spectrum as a function of pH can be used to determine the pKa of the phenolic hydroxyl group.

Fluorescence Spectroscopy: The tyrosine moiety is naturally fluorescent, and this property is retained in its fluorinated analogs. nih.gov The fluorescence emission spectrum is highly sensitive to the local environment, making it a useful probe for studying interactions, such as binding to proteins or incorporation into peptides. nih.gov Changes in the emission intensity or wavelength can provide information on conformational changes or binding events.

Chromatographic Separation Techniques for Purification and Quantification

Chromatography is fundamental to the analysis of 2-Fluoro-3-hydroxytyrosine, enabling its separation from precursors, byproducts, and other analytes for purification and precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile chromatographic method for the analysis of non-volatile compounds like amino acids.

Methodology: Reversed-phase HPLC, typically using a C18 column, is widely employed for the separation of fluorinated tyrosine derivatives. nih.govnih.gov The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection: Various detectors can be coupled with HPLC for the analysis of 2-Fluoro-3-hydroxytyrosine:

UV Detector: This is the most common detector, monitoring the absorbance at a specific wavelength (e.g., 220 nm or 275 nm) corresponding to the chromophore of the molecule. nih.gov

Fluorescence Detector: Offers higher sensitivity and selectivity than UV detection by exciting the molecule at its absorbance wavelength and measuring the emitted light.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, allowing for highly specific identification and quantification.

Radiochemical Detector: In studies involving radio-labeled versions of the compound (e.g., with ¹⁸F), a radiochemical detector is used in series with other detectors to track the radioactive analog. nih.govnih.gov

Table 3: Example HPLC Conditions for Analysis of Fluorinated Tyrosine Analogs

| Parameter | Condition 1 (for [¹⁸F]FET) nih.gov | Condition 2 (for 6-L-[¹⁸F]FMT) nih.gov |

|---|---|---|

| Column | Phenomenex Gemini C18 | Waters XBridge® C18, 5 µm |

| Mobile Phase | Isocratic: 7% ethanol, 93% 50 mM potassium phosphate (B84403) buffer (pH 6.9) | Gradient: 0-2 min: 2% MeCN (0.1% TFA), 2-13 min: 2-90% MeCN (0.1% TFA) |

| Flow Rate | 1.0 mL/min | 2.0 mL/min |

| Detection | UV (220 nm) and Radiochemical | UV and Radiochemical |

| Retention Time | Analyte specific | 4.6 min for 6-L-[¹⁸F]FMT |

Gas Chromatography (GC) is a high-resolution separation technique, but it is limited to thermally stable and volatile compounds.

Derivatization: Amino acids like 2-Fluoro-3-hydroxytyrosine are non-volatile due to their zwitterionic nature. Therefore, they cannot be analyzed directly by GC. A chemical derivatization step is required to convert the polar carboxyl and amino groups into more volatile ester and amide groups. A common approach involves reaction with reagents like ethylchloroformate and trifluoroethanol to form N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives. researchgate.net This process makes the amino acid sufficiently volatile for GC analysis.

Metabolic Profiling: GC coupled with mass spectrometry (GC-MS) is a powerful tool for metabolic profiling. After derivatization, GC-MS can be used to separate and identify 2-Fluoro-3-hydroxytyrosine and its potential metabolites in complex biological samples, providing insights into its metabolic fate. The mass spectrometer provides definitive identification of the derivatized compound based on its characteristic mass spectrum and fragmentation pattern. researchgate.net

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of 2-Fluoro-3-hydroxytyrosine in complex mixtures like plasma, urine, or cell extracts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose. nih.govnih.gov

The methodology involves introducing a sample into a liquid chromatograph, where the components are separated based on their physicochemical properties (e.g., polarity, size) as they pass through an analytical column. The eluent from the chromatograph is then directed into a mass spectrometer. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, often performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, allows for highly selective and sensitive quantification, even at very low concentrations. mdpi.com

For compounds like 2-Fluoro-3-hydroxytyrosine, LC-MS/MS provides significant advantages. It can distinguish the target analyte from endogenous, structurally similar compounds such as tyrosine and L-DOPA. nih.govmdpi.com While specific validated methods for 2-Fluoro-3-hydroxytyrosine are not widely published, the analytical approaches used for other modified tyrosines, such as 3-nitro-l-tyrosine (B30807) and 3-chloro-l-tyrosine, serve as an excellent template for method development. nih.govresearchgate.net These methods typically utilize liquid-liquid extraction for sample preparation followed by analysis on a reverse-phase or pentafluorophenyl (PFP) column. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires a chemical derivatization step to increase the volatility of the amino acid, which can add complexity to the sample preparation process.

| Parameter | Description | Example Application |

|---|---|---|

| Separation Technique | Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) | Provides rapid and high-resolution separation of analytes from matrix components. mdpi.com |

| Analytical Column | Pentafluorophenyl (PFP) or C18 reverse-phase column | PFP columns offer unique selectivity for halogenated and aromatic compounds. mdpi.com |

| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often containing a modifier like formic acid. | Acidic modifier aids in the protonation of the analyte for positive ion mode mass spectrometry. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, non-volatile molecules like amino acids. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Enables highly selective and sensitive quantification using Selected Reaction Monitoring (SRM). mdpi.com |

| Detection Mode | Positive Ion Mode SRM/MRM | Monitors specific precursor-to-product ion transitions for the analyte and an isotope-labeled internal standard. |

Orthogonal Analytical Approaches for Comprehensive Characterization

To ensure a thorough and reliable characterization of 2-Fluoro-3-hydroxytyrosine, an orthogonal analytical approach is recommended. This strategy involves using multiple, distinct analytical techniques that measure the same or related attributes based on different physical and chemical principles. researchgate.net This approach strengthens the validity of the results, as it is unlikely that different methods would be subject to the same interferences or biases.

Electrophoretic Techniques and Immunochemical Methods (e.g., Immunoblotting)

Electrophoretic Techniques

Capillary electrophoresis (CE) offers a powerful orthogonal approach to liquid chromatography for the analysis of 2-Fluoro-3-hydroxytyrosine. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the analyte. creative-proteomics.com This separation mechanism is fundamentally different from that of LC, providing a truly independent verification of purity and identity.

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): Separates ions based on their charge-to-size ratio. It is a simple and efficient method for analyzing small, charged molecules like amino acids. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants (micelles) in the buffer to allow for the separation of both charged and neutral molecules. diva-portal.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Coupling CE with MS provides high separation efficiency and specific detection, offering an alternative to LC-MS for amino acid profiling in complex biological samples. nih.govcreative-proteomics.comspringernature.com

Immunochemical Methods

Immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA) and immunoblotting (Western blotting), rely on the specific binding of an antibody to its target antigen. These techniques are highly specific and sensitive, but they are primarily designed for the detection of large biomolecules like proteins. researchgate.net

Direct detection of a small molecule like 2-Fluoro-3-hydroxytyrosine using these methods is generally not feasible. However, a plausible application arises if 2-Fluoro-3-hydroxytyrosine is incorporated into a protein. In this scenario, it would act as a post-translational modification. It is then conceivable that antibodies could be developed to specifically recognize the fluorinated tyrosine residue within the protein's structure. These specific antibodies could then be used in immunoblotting to detect and quantify the modified protein.

Isotopic Labeling and Tracing for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a critical technique for quantitatively studying the flow of atoms through metabolic pathways. nih.govnih.gov By using isotopically labeled compounds, MFA can trace the metabolic fate of 2-Fluoro-3-hydroxytyrosine within a biological system. nih.gov

The core principle involves synthesizing 2-Fluoro-3-hydroxytyrosine with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), at one or more atomic positions. nih.gov This labeled compound is then introduced to cells or an organism. After a period of metabolism, the cells and media are harvested, and metabolites are extracted. The isotopic labeling patterns of downstream metabolites are then measured using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com

By analyzing the distribution of the isotopic label, researchers can determine the pathways through which 2-Fluoro-3-hydroxytyrosine is processed, the rates of conversion, and the relative contributions of different metabolic routes. nih.govsemanticscholar.orgresearchgate.net For instance, an MFA study could quantify the extent to which 2-Fluoro-3-hydroxytyrosine is decarboxylated to form 2-fluorodopamine, providing crucial insights into its potential as a therapeutic agent or a research tool for studying dopaminergic systems. nih.gov

| Step | Objective | Key Considerations & Techniques |

|---|---|---|

| 1. Tracer Synthesis | Produce an isotopically labeled version of 2-Fluoro-3-hydroxytyrosine. | Synthesis of the molecule with ¹³C or ¹⁵N atoms incorporated into its backbone (e.g., ¹³C₆-phenyl ring). |

| 2. System Perturbation | Introduce the labeled tracer into a biological system (e.g., cell culture). | Ensure the system reaches a metabolic and isotopic steady state for accurate flux determination. semanticscholar.org |

| 3. Sample Collection & Quenching | Halt metabolic activity and collect intracellular and extracellular metabolites. | Rapid quenching with cold solvent is critical to prevent metabolic changes during sample preparation. |

| 4. Analytical Measurement | Measure the mass isotopomer distributions of key metabolites. | LC-MS/MS or GC-MS is used to separate metabolites and quantify the relative abundance of different labeled forms. creative-proteomics.com |

| 5. Computational Modeling | Calculate the intracellular metabolic fluxes. | Use specialized software to fit the measured labeling data to a metabolic network model to solve for the unknown flux values. researchgate.net |

Radiochemical Research Perspectives on 2 Fluoro 3 Hydroxytyrosine and Its Analogues

Design and Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues for Biochemical Probes

The successful application of these biochemical probes hinges on efficient and reliable radiosynthesis methods that provide the tracer in high yield and purity for clinical and preclinical research.

The introduction of fluorine-18 into complex molecules like tyrosine analogues requires sophisticated chemical strategies, broadly categorized into electrophilic and nucleophilic methods.

Electrophilic Fluorination: This classic approach utilizes gaseous [¹⁸F]F₂. A common strategy is the electrophilic fluorodemetallation of organometallic precursors, particularly organostannanes. For instance, 2-[¹⁸F]fluoro-L-tyrosine has been synthesized from protected 2-trialkylstannyl tyrosine derivatives. researchgate.net Similarly, 6-L-[¹⁸F]fluoro-m-tyrosine (6-L-[¹⁸F]FMT) and 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) have been prepared using stannylated precursors. mdpi.comuchicago.edu While straightforward, electrophilic methods often suffer from low molar activity due to the unavoidable presence of carrier fluorine-19, the complex handling of reactive [¹⁸F]F₂ gas, and moderate radiochemical yields. mdpi.com

Nucleophilic Fluorination: To overcome the limitations of electrophilic methods, significant research has focused on nucleophilic fluorination using no-carrier-added [¹⁸F]fluoride, which is readily produced from an [¹⁸O]H₂O target in a cyclotron. mdpi.com This method offers the advantage of high molar activity. However, direct nucleophilic aromatic substitution (SNAr) on the electron-rich phenyl ring of tyrosine is challenging. mdpi.comnih.gov

Several advanced strategies have been developed to facilitate nucleophilic [¹⁸F]fluorination of these amino acids:

Multi-step Syntheses: These routes often begin with the [¹⁸F]fluorination of a simpler aromatic precursor, like a substituted benzaldehyde, followed by several chemical transformations to construct the amino acid side chain. mdpi.com

Transition Metal-Mediated Fluorination: Copper-mediated radiofluorination has emerged as a powerful tool, enabling the fluorination of precursors like aryl boronate esters under milder conditions. nih.govrsc.org This has been successfully applied to the synthesis of various ¹⁸F-labeled amino acids. nih.gov

Diaryliodonium Salts: These highly reactive precursors facilitate nucleophilic fluorination on non-activated aromatic rings. nih.govnih.gov The regioselectivity can be controlled by the electronic and steric properties of the aryl groups attached to the iodine atom. nih.gov

"Click Chemistry" Approaches: Novel methods like sulfur [¹⁸F]-fluoride exchange (SuFEx) offer mild and efficient labeling conditions, which is particularly advantageous for chiral amino acids that are prone to racemization under harsh conditions. nih.gov

The synthesis of precursors is a critical component of these strategies, often involving multi-step organic synthesis to create molecules with appropriate protecting groups and leaving groups (e.g., tosylates, triflates, nitro groups, trimethylammonium salts) or reactive moieties (e.g., stannanes, boronic esters, iodonium (B1229267) salts) at the desired position for fluorination. researchgate.netnih.govnih.gov

| Tracer | Method | Precursor Type | Radiochemical Yield (RCY, decay-corrected) |

|---|---|---|---|

| 6-L-[¹⁸F]FMT | Electrophilic Fluorodestannylation | Stannylated Phenylalanine | 17% |

| 2-[¹⁸F]fluoro-L-tyrosine | Electrophilic Fluorodestannylation | O,N-di-Boc-2-triethylstannyl-L-tyrosine ethylester | ~40% |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Nucleophilic Fluoroethylation | L-tyrosine disodium (B8443419) salt | 40% |

| [¹⁸F]FET Prodrugs | Nucleophilic Fluorination | Tosyl-protected dipeptides | 3-28% |

Quality Control (QC) is a mandatory final step to ensure the safety and efficacy of the radiopharmaceutical before administration. QC tests are performed according to pharmacopeia guidelines and include:

Radionuclidic Identity and Purity: Confirming the radionuclide is fluorine-18 and assessing the presence of other radioisotopes, often by measuring the half-life and gamma-ray spectroscopy. nih.gov

Radiochemical Purity: Determining the percentage of the total radioactivity in the desired chemical form. This is typically measured using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). nih.gov

Chemical Purity: Identifying and quantifying non-radioactive chemical impurities, such as precursor molecules or catalysts (e.g., Kryptofix 2.2.2). nih.gov

Enantiomeric Purity: Ensuring the correct stereoisomer is present, which is critical for biological activity. This is usually determined by chiral HPLC.

Other Tests: Measurement of pH, testing for sterility, and ensuring the absence of bacterial endotoxins (pyrogens). nih.gov

Automated QC systems are being developed to streamline these processes, reducing operator intervention and improving reproducibility. snmjournals.orgsnmjournals.org

Applications in Positron Emission Tomography (PET) Tracer Development for Research

Once synthesized and quality-controlled, these ¹⁸F-labeled amino acid analogues serve as powerful research tools to probe biological systems in vitro and in vivo.

Before advancing to animal models, new radiotracers undergo rigorous in vitro evaluation to characterize their biochemical behavior. These studies typically involve:

Cellular Uptake Assays: Tumor cell lines are incubated with the radiotracer to measure its accumulation. For example, new O-(2-[¹⁸F]fluoroethyl)-tyrosine derivatives were evaluated in U-138 MG human glioblastoma cells, showing uptake patterns that could be compared to the clinically used tracer [¹⁸F]FET. nih.govresearchgate.net

Specificity Studies: The mechanism of cellular uptake is investigated using inhibition assays. By co-incubating the cells with specific inhibitors of amino acid transport systems (e.g., System L, System A), researchers can determine which transporters are responsible for the tracer's entry into the cell. wikipedia.org

Protein Incorporation Assays: To determine if a tracer is a substrate for protein synthesis, cell lysates are treated with trichloroacetic acid to precipitate proteins. The amount of radioactivity in the protein pellet versus the supernatant reveals the extent of incorporation. While some analogues like 2-[¹⁸F]-fluoro-l-tyrosine are incorporated into proteins, others like [¹⁸F]FET and O-(3-[¹⁸F]Fluoropropyl)-L-tyrosine are not, making them tracers primarily of amino acid transport. nih.govnih.gov

Binding Assays: For tracers designed to bind to specific targets like receptors or enzymes, in vitro binding studies are performed on tissue sections or cell homogenates to determine affinity and specificity. nih.gov

| Tracer | Primary Transport System | Incorporation into Protein | Primary Application |

|---|---|---|---|

| 2-[¹⁸F]fluoro-L-tyrosine | System L | Yes | Protein Synthesis Imaging |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | System L | No | Amino Acid Transport Imaging (Brain Tumors) |

| 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) | System L | No (metabolized) | Dopaminergic Synthesis / Neuroendocrine Tumors |

| (D)-[¹⁸F]fluoromethyltyrosine (D-[¹⁸F]FMT) | System L (LAT1) | No | Amino Acid Transport Imaging (NSCLC, HNSCC) |

Animal studies are essential for evaluating the in vivo behavior of a new radiotracer, providing data on its biodistribution, pharmacokinetics, and suitability for imaging specific biological processes.

Ex Vivo Biodistribution: Following intravenous injection of the tracer into an animal model (typically mice or rats), organs and tissues are harvested at various time points. The radioactivity in each sample is measured to quantify the tracer's uptake and clearance, often expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govnih.gov For example, biodistribution studies of L-3-[¹⁸F]fluoro-α-methyl tyrosine ([¹⁸F]FAMT) in mice showed high uptake in the pancreas and tumors, with tumor-to-blood ratios ranging from 1.60 to 2.94. nih.gov

Animal PET Imaging: Micro-PET imaging allows for the non-invasive, dynamic visualization of the tracer's distribution in living animals. This is crucial for assessing tumor uptake and calculating key parameters like tumor-to-background ratios. nih.gov Studies in glioma-bearing rats with [¹⁸F]FET demonstrated clear tumor delineation with a tumor-to-brain ratio of 3.15, superior to that of [¹⁸F]FDG. wikipedia.org

These in vivo studies are vital for mapping biochemical processes:

Protein Synthesis Rates: Tracers like 2-[¹⁸F]-fluoro-l-tyrosine, which are incorporated into proteins, can be used with kinetic modeling of dynamic PET data to estimate the rate of protein synthesis in tissues like the brain. snmjournals.org

Enzyme Activity Mapping: 6-[¹⁸F]fluoro-L-DOPA is a substrate for the enzyme aromatic amino acid decarboxylase (AADC). Its uptake and trapping in dopaminergic neurons in the brain's striatum allow for the in vivo assessment of AADC activity, which is a key marker for Parkinson's disease. nih.govtsnmjournals.orgtsnmjournals.org

Amino Acid Transport: Tracers that are transported into cells but not incorporated into proteins, such as [¹⁸F]FET, serve as markers for the activity of amino acid transporters (e.g., LAT1), which are often overexpressed in cancer cells. nih.govfrontiersin.orgfrontiersin.org This provides a means to visualize tumors with high specificity, particularly in the brain where background [¹⁸F]FDG uptake is high. nih.gov

Derivatives and Conjugates of 2 Fluoro 3 Hydroxytyrosine in Research

Synthesis of Novel Urea (B33335) and Thiourea (B124793) Derivatives for Structure-Activity Exploration

While direct studies on the synthesis of urea and thiourea derivatives of 2-Fluoro-3-hydroxytyrosine are not extensively documented, research on the closely related compound L-3-hydroxytyrosine (L-DOPA) provides a strong basis for understanding the potential synthetic routes and structure-activity relationships (SAR). The primary amino group of the alanine (B10760859) side chain in 2-Fluoro-3-hydroxytyrosine serves as a reactive handle for the synthesis of such derivatives.

The general synthesis of urea and thiourea derivatives involves the reaction of the amino group of 2-Fluoro-3-hydroxytyrosine with various isocyanates and isothiocyanates, respectively. This reaction typically proceeds under mild conditions and can lead to a diverse library of substituted urea and thiourea compounds. The substituents on the isocyanate or isothiocyanate can be varied to include different aryl and alkyl groups, allowing for a systematic exploration of the chemical space and its impact on biological activity.

In a study focused on L-3-hydroxytyrosine, a series of urea and thiourea derivatives were synthesized and evaluated for their antioxidant properties. This research offers valuable insights into the potential SAR for analogous 2-Fluoro-3-hydroxytyrosine derivatives. The findings from this study are summarized in the table below.

Table 1: Structure-Activity Relationship of L-3-hydroxytyrosine Urea and Thiourea Derivatives

| Derivative Type | Substituent | Observed Activity |

|---|---|---|

| Urea | 4-Fluoro | Promising antioxidant activity |

| Urea | 4-Nitro | Promising antioxidant activity |

| Thiourea | 3-Chloro | Promising antioxidant activity |

| Thiourea | 4-Fluoro | Promising antioxidant activity |

Based on this, it can be extrapolated that introducing electron-withdrawing groups, such as fluoro and nitro groups on the phenyl ring of the urea or thiourea moiety of a 2-Fluoro-3-hydroxytyrosine derivative, could lead to compounds with significant antioxidant potential. The fluorine atom at the 2-position of the tyrosine ring is also expected to modulate the electronic properties and biological activity of these derivatives. Further research is needed to specifically synthesize and test these derivatives of 2-Fluoro-3-hydroxytyrosine to establish a definitive SAR.

Development of Conjugates for Targeted Biochemical Delivery and Probing

The development of conjugates of 2-Fluoro-3-hydroxytyrosine is an area of interest for targeted biochemical delivery and as probes for biological systems. The unique chemical properties of this compound, particularly the presence of the fluorine atom, allow for its use in various imaging and targeting applications.

One of the key applications of fluorinated tyrosine derivatives is in Positron Emission Tomography (PET), a powerful in vivo imaging technique. Radioactively labeled [¹⁸F]-2-fluoro-3-hydroxytyrosine can be synthesized and used as a tracer to study amino acid metabolism and transport in various physiological and pathological conditions. For instance, radiolabeled fluorotyrosine derivatives have been investigated for their potential in tumor imaging. nih.gov These tracers can be taken up by cancer cells through amino acid transporters, which are often upregulated in tumors, allowing for the visualization of malignant tissues. nih.gov

The synthesis of these radiolabeled conjugates often involves nucleophilic substitution reactions on suitable precursors. The development of efficient and automated radiosynthesis methods is crucial for the widespread application of these probes. nih.gov The resulting radiolabeled 2-Fluoro-3-hydroxytyrosine conjugates can then be administered to study biochemical pathways in real-time within a living organism.

Beyond PET imaging, the fluorine atom can serve as a valuable probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies. By incorporating 2-Fluoro-3-hydroxytyrosine into peptides or proteins, researchers can gain insights into protein structure, dynamics, and interactions. The ¹⁹F NMR signal is highly sensitive to the local chemical environment, providing a powerful tool for studying biomolecular systems without the background noise present in ¹H NMR.

Preparation of Polymerized Forms or Bioconjugates for Material Science Applications in Biochemistry

While specific research on polymerized forms of 2-Fluoro-3-hydroxytyrosine is limited, the general principles of tyrosine bioconjugation and the properties of fluorinated polymers offer a glimpse into the potential applications in material science and biochemistry. The phenolic hydroxyl group of tyrosine is a target for various conjugation chemistries, allowing for its incorporation into larger molecular architectures. nih.govrsc.org

The introduction of fluorine into polymers can significantly alter their properties, including thermal stability, chemical resistance, and surface characteristics. Therefore, polymers incorporating 2-Fluoro-3-hydroxytyrosine could exhibit unique material properties. For instance, the catechol-like moiety could be exploited for its adhesive properties, similar to mussel adhesive proteins, while the fluorine atom could impart hydrophobicity and stability to the polymer.

In the realm of bioconjugates, 2-Fluoro-3-hydroxytyrosine can be incorporated into proteins and other biomolecules to create novel materials. This can be achieved through genetic code expansion techniques, where a specific codon is reassigned to incorporate the non-canonical amino acid during protein synthesis. nih.gov The resulting fluorinated proteins could have enhanced stability or altered enzymatic activity, making them useful for various biotechnological applications.

Furthermore, the unique reactivity of the fluorinated catechol ring could be utilized for surface modification and bioconjugation. For example, it could be used to attach biomolecules to surfaces for the development of biosensors or biocompatible coatings. The combination of the bio-inspired adhesive properties of the catechol group and the unique physicochemical properties of the fluorine atom makes 2-Fluoro-3-hydroxytyrosine an interesting building block for advanced materials in biochemistry.

Future Directions and Emerging Research Avenues for 2 Fluoro 3 Hydroxytyrosine

Advancements in Asymmetric and Green Synthesis of the Compound

The future synthesis of 2-Fluoro-3-hydroxytyrosine and its analogs will likely focus on the development of more efficient, stereoselective, and environmentally benign methods. While current synthetic routes may be effective, they often rely on traditional chemical methods that can be resource-intensive.

Asymmetric Synthesis: The development of novel chiral catalysts is a key area of advancement for the asymmetric synthesis of fluorinated amino acids. Future strategies will likely move towards catalytic enantioselective methods to establish the chiral center with high precision, avoiding the need for chiral auxiliaries or resolution of racemic mixtures. For instance, iridium-catalyzed asymmetric hydrogenation has shown success in preparing chiral 1,2-fluorohydrins, a methodology that could be adapted for fluorinated amino acid precursors.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. For 2-Fluoro-3-hydroxytyrosine, this could involve:

Biocatalytic approaches: Utilizing enzymes to perform key transformations under mild conditions.

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability. This is particularly advantageous when dealing with potentially hazardous fluorinating agents.

Use of greener solvents and reagents: Minimizing the use of toxic solvents and reagents in favor of more sustainable alternatives.

Recent advances in the synthesis of fluorinated amino acids have highlighted two main strategies: the use of fluorinated building blocks and the direct fluorination/fluoroalkylation of amino acid precursors. Future research will likely refine these strategies to be more atom-economical and to allow for the late-stage modification of complex peptides.

| Synthetic Strategy | Key Advantages | Potential for 2-Fluoro-3-hydroxytyrosine |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Direct synthesis of specific stereoisomers. |

| Biocatalysis | Mild reaction conditions, high specificity | Environmentally friendly production pathways. |

| Flow Chemistry | Enhanced safety and scalability | Efficient and controlled manufacturing. |

| Late-stage Fluorination | Rapid access to diverse analogs | Creation of libraries for screening. |

Integration into High-Throughput Screening Platforms for Biochemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. The integration of 2-Fluoro-3-hydroxytyrosine and its derivatives into HTS platforms is a promising avenue for identifying novel bioactive molecules.

Given its structural similarity to tyrosine, 2-Fluoro-3-hydroxytyrosine is a prime candidate for screening against enzymes that utilize tyrosine as a substrate or binding partner, such as tyrosine kinases and phosphatases. HTS assays for these enzyme classes are well-established and can be adapted to screen for modulators. For example, fluorescence-based assays are commonly used to measure the activity of these enzymes and can be configured for HTS.

The development of robust HTS platforms for specific targets, such as the Striatal-Enriched Tyrosine Phosphatase (STEP), demonstrates the feasibility of screening for selective inhibitors. 2-Fluoro-3-hydroxytyrosine could be included in such screening campaigns to identify new chemical probes or therapeutic leads.

| HTS Platform | Target Class | Potential Application for 2-Fluoro-3-hydroxytyrosine |

| Tyrosine Kinase Assays | Tyrosine Kinases | Identification of novel kinase inhibitors for oncology. |

| Tyrosine Phosphatase Assays | Tyrosine Phosphatases | Discovery of modulators for various signaling pathways. |

| Peptide Display Libraries | Various protein targets | Screening for peptides with enhanced binding or stability. |

Exploration of Novel Biocatalytic Pathways for Structural Modification

Biocatalysis offers a powerful toolkit for the selective modification of complex molecules under mild and environmentally friendly conditions. The exploration of novel biocatalytic pathways for the structural modification of 2-Fluoro-3-hydroxytyrosine could lead to the creation of new derivatives with tailored properties.

Enzymes such as methyltransferases, which utilize S-adenosyl-l-methionine (SAM) as a cofactor, have been engineered to transfer fluorinated alkyl groups to various substrates. This approach could potentially be used to further functionalize the hydroxyl or amino groups of 2-Fluoro-3-hydroxytyrosine.

Furthermore, the biosynthetic machinery of organisms can be harnessed to produce fluorinated compounds. For instance, engineered E. coli has been used for the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Similar whole-cell biocatalysis systems could be developed for the synthesis or modification of 2-Fluoro-3-hydroxytyrosine. The introduction of a fluorine moiety into Green Fluorescent Protein (GFP) by substituting tyrosine with fluorotyrosine in E. coli highlights the potential for in vivo incorporation of fluorinated amino acids.

| Biocatalytic Approach | Enzyme/System | Potential Modification of 2-Fluoro-3-hydroxytyrosine |